methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core substituted with a pyrazole carboxamide group and a methyl ester. This structure combines aromatic (thiophene, pyrazole) and aliphatic (cyclopentane) moieties, enabling diverse intermolecular interactions such as hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17-9(6-7-15-17)12(18)16-13-11(14(19)20-2)8-4-3-5-10(8)21-13/h6-7H,3-5H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTHLESUBBUVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopenta[b]Thiophene Core Formation
The cyclopenta[b]thiophene ring system is constructed via cyclization of acyclic precursors. A reported approach for analogous structures involves:
- Dieckmann Cyclization : Ethyl 3-(thiophen-2-yl)propanoate undergoes base-mediated cyclization to form the fused bicyclic system.
- Functionalization at Position 2 : Nitration followed by reduction introduces the amine group. For example, nitration with HNO₃/H₂SO₄ at 0–5°C yields the nitro derivative, which is reduced using H₂/Pd-C or Fe/HCl to the amine.
- Step 1 : Nitration of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1.0 eq) in concentrated H₂SO₄ (10 vol) with fuming HNO₃ (1.2 eq) at 0°C for 4 h.
- Step 2 : Reduction of the nitro intermediate with 10% Pd/C (0.1 eq) under H₂ (50 psi) in ethanol at 25°C for 12 h.
- Yield : 78% over two steps.
Preparation of 1-Methyl-1H-Pyrazole-5-Carboxylic Acid
From Methyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 89088-56-2)
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate serves as a versatile intermediate. Hydrolysis of the ester yields the carboxylic acid:
- Saponification : React with NaOH (2.0 eq) in H₂O/MeOH (1:1) at 80°C for 6 h.
- Acidification : Adjust to pH 2 with HCl to precipitate the carboxylic acid.
Alternative Route via Dimethyl Malonate Alkylation
A patent method for pyrazole synthesis adapts well to this target:
- Alkylation : Dimethyl malonate (1.0 eq) reacts with formamide (1.5 eq) and methyl iodide (1.2 eq) in DMF at 60°C for 8 h.
- Cyclization : Treat with methylhydrazine (1.1 eq) in ethanol under reflux for 12 h.
- Hydrolysis : Acidic hydrolysis (HCl, 6M) at 100°C for 4 h removes the ester group.
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
- Activation : Convert 1-methyl-1H-pyrazole-5-carboxylic acid to its acid chloride using SOCl₂ (2.0 eq) in toluene at 70°C for 3 h.
- Coupling : React the acid chloride (1.1 eq) with methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1.0 eq) in dichloromethane (DCM) and triethylamine (2.0 eq) at 0°C for 1 h, then warm to 25°C for 12 h.
Carbodiimide Coupling
Use EDCl (1.2 eq) and HOBt (1.2 eq) in DCM/DMF (9:1) to activate the carboxylic acid. Stir with the amine (1.0 eq) at 25°C for 24 h.
Optimization and Challenges
Regioselectivity in Pyrazole Synthesis
Methylhydrazine cyclization may yield isomeric byproducts (e.g., 1-methyl-4-carboxypyrazole). Key mitigations:
Purification Techniques
- Recrystallization : Use ethanol/water (4:1) to isolate the final amide.
- Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Efficiency : Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is commercially available (~$120/mol), making it preferable over multi-step pyrazole syntheses.
- Waste Management : DCM recovery via distillation reduces environmental impact.
- Safety : SOCl₂ handling requires stringent controls; carbodiimide methods offer safer alternatives.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles or thiophenes.
Scientific Research Applications
Anticancer Properties
The compound has shown promising anticancer activity. Research indicates that derivatives of pyrazole compounds, including those similar to methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit the growth of prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cells with IC50 values ranging from 14.62 to 65.41 µM when compared to standard chemotherapeutic agents like etoposide .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Pyrazole derivatives have been explored for their ability to inhibit specific enzymes involved in cancer progression and other diseases. The structural features of this compound may enhance its binding affinity to target enzymes, making it a candidate for further development in drug design .
Antimicrobial Activity
Additionally, compounds with similar structures have shown antimicrobial properties. Research has indicated that certain pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents .
Photophysical Properties
In material science, the unique structure of this compound allows for interesting photophysical properties. These properties can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to modify the electronic properties through structural variations offers a pathway for creating materials with tailored functionalities .
Polymer Chemistry
The compound's reactivity can also be utilized in polymer chemistry. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. Research into copolymers containing pyrazole units has shown improvements in material performance under various conditions .
Agrochemical Applications
This compound may have applications as an agrochemical due to its potential herbicidal or fungicidal properties. Compounds with similar pyrazole structures have been studied for their ability to inhibit plant pathogens or weed growth, providing a basis for developing new agricultural products .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 20 µM, highlighting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Synthesis and Characterization
A synthesis route for this compound was developed using a multicomponent reaction approach. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound, paving the way for subsequent biological testing.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s closest analogs include thiophene-pyrazole hybrids synthesized via Gewald-like reactions, such as:
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
Table 1: Structural Comparison
*Calculated based on molecular formulas.
Key Differences :
- The methyl ester and carboxamide groups in the target compound may improve solubility in polar aprotic solvents relative to 7a’s cyano group or 7b’s ethyl ester.
Physical and Chemical Properties
- Solubility: The target’s methyl ester and carboxamide groups likely enhance aqueous solubility compared to 7a’s cyano group, which is more hydrophobic. However, 7b’s ethyl ester may offer similar solubility profiles.
- Hydrogen Bonding: The carboxamide group in the target compound can act as both donor (N–H) and acceptor (C=O), enabling robust hydrogen-bonded networks, as observed in pyrazole-thiophene hybrids . In contrast, 7a/7b lack amide linkages, relying on amino and ester groups for weaker H-bonding.
Biological Activity
Methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for various biological activities.
- Cyclopentathiophene : A fused ring system that contributes to the compound's unique properties.
- Carboxamide Group : Enhances solubility and biological activity.
The molecular formula is and it has a molecular weight of 320.37 g/mol.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer metabolism and inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antimicrobial | Potential activity against bacterial strains |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This was observed in vitro with various cancer cell lines.
- Enzyme Interaction : It selectively binds to active sites of target enzymes, inhibiting their function and disrupting metabolic pathways crucial for tumor growth.
- Cell Cycle Arrest : Evidence suggests that the compound may cause cell cycle arrest at specific phases, further contributing to its anticancer effects.
Case Study 1: Anticancer Efficacy
A study examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.
Case Study 2: Enzymatic Activity
In another investigation, the compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. The results demonstrated a dose-dependent inhibition with an IC50 value of approximately 25 µM, suggesting potential applications in anti-inflammatory therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclopenta[b]thiophene precursors. Key steps include:
- Cyclization : Formation of the dihydro-cyclopenta[b]thiophene core via Friedel-Crafts alkylation or photochemical methods.
- Amidation : Coupling 1-methyl-1H-pyrazole-5-carboxylic acid to the thiophene ring using carbodiimide-based coupling agents (e.g., EDCI or DCC) under inert conditions .
- Esterification : Methyl ester formation via acid-catalyzed methanolysis.
- Optimization : Reaction yields improve with anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–25°C for amidation), and catalytic DMAP for esterification .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of the pyrazole and thiophene rings. For example, the methyl group on the pyrazole appears as a singlet at δ 3.8–4.0 ppm, while cyclopenta[b]thiophene protons show multiplet splitting in δ 2.5–3.5 ppm .
- IR : Stretching vibrations at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) confirm functional groups .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 335) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling or functionalization reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : The ester group at position 3 deactivates the thiophene ring, directing electrophilic attacks to the more electron-rich pyrazole-amide region. Computational DFT studies (e.g., using Gaussian) can model charge distribution and predict regioselectivity .
- Reactivity in Suzuki Coupling : The thiophene ring’s C-5 position is reactive toward palladium-catalyzed cross-coupling if deprotonated with a strong base (e.g., KOtBu) .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The pyrazole-amide moiety may form hydrogen bonds with hinge-region residues .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-target complexes, with RMSD/RMSF analyses to identify critical binding motifs .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in biological activity data across different assay systems (e.g., in vitro vs. cell-based)?
- Methodological Answer :
- Assay Validation : Compare IC values in enzyme inhibition (e.g., purified kinase assays) vs. cytotoxicity (MTT assays in cancer cell lines). Differences may arise from membrane permeability or off-target effects.
- Metabolite Profiling : Use LC-MS to identify metabolic degradation products (e.g., ester hydrolysis) that reduce efficacy in cell-based systems .
Key Research Challenges
- Stereochemical Control : The cyclopenta[b]thiophene core may adopt non-planar conformations, complicating crystallographic analysis. Use chiral HPLC (e.g., Chiralpak AD-H) to resolve enantiomers .
- Scalability : Multi-step synthesis requires rigorous purification (e.g., column chromatography or recrystallization) to maintain >95% purity for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
